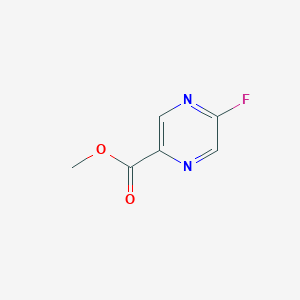
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)naphthalene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)naphthalene-2-carboxamide, also known as ADP, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and has been shown to have a variety of biochemical and physiological effects. In
Mecanismo De Acción
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)naphthalene-2-carboxamide inhibits the activity of dihydrofolate reductase and thymidylate synthase by binding to their active sites and preventing the formation of their respective products. This inhibition leads to the depletion of intracellular folate and thymidine pools, which are essential for DNA and RNA synthesis. As a result, cell growth and division are inhibited.
Efectos Bioquímicos Y Fisiológicos
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)naphthalene-2-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of anticancer drugs. Additionally, N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)naphthalene-2-carboxamide has been shown to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)naphthalene-2-carboxamide is its ability to inhibit the activity of enzymes involved in DNA and RNA synthesis, making it a potential candidate for the development of anticancer drugs. Additionally, N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)naphthalene-2-carboxamide has been shown to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases. However, one limitation of N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)naphthalene-2-carboxamide is its potential toxicity, which may limit its use in clinical applications.
Direcciones Futuras
There are several future directions for research on N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)naphthalene-2-carboxamide. One direction is the development of more potent and selective inhibitors of dihydrofolate reductase and thymidylate synthase. Additionally, research could focus on the use of N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)naphthalene-2-carboxamide in combination with other anticancer drugs to enhance their efficacy. Furthermore, research could explore the potential of N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)naphthalene-2-carboxamide as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Métodos De Síntesis
The synthesis of N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)naphthalene-2-carboxamide involves the reaction of naphthalene-2-carboxylic acid with 4-amino-1,3-dimethyl-2,6-dioxopyrimidine-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)naphthalene-2-carboxamide has been studied for its potential applications in scientific research, particularly in the field of biochemistry. It has been shown to inhibit the activity of enzymes such as dihydrofolate reductase and thymidylate synthase, which are involved in the synthesis of DNA and RNA. This inhibition can lead to the suppression of cancer cell growth, making N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)naphthalene-2-carboxamide a potential candidate for the development of anticancer drugs.
Propiedades
Número CAS |
166115-76-0 |
|---|---|
Nombre del producto |
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)naphthalene-2-carboxamide |
Fórmula molecular |
C17H16N4O3 |
Peso molecular |
324.33 g/mol |
Nombre IUPAC |
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C17H16N4O3/c1-20-14(18)13(16(23)21(2)17(20)24)19-15(22)12-8-7-10-5-3-4-6-11(10)9-12/h3-9H,18H2,1-2H3,(H,19,22) |
Clave InChI |
BSWFHOCFKDTYRH-UHFFFAOYSA-N |
SMILES |
CN1C(=C(C(=O)N(C1=O)C)NC(=O)C2=CC3=CC=CC=C3C=C2)N |
SMILES canónico |
CN1C(=C(C(=O)N(C1=O)C)NC(=O)C2=CC3=CC=CC=C3C=C2)N |
Sinónimos |
2-Naphthalenecarboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-methoxy-5-methyl-1H-benzo[d]imidazole](/img/structure/B71461.png)

![1-[(1'S,2S,4'R)-7',7'-Dimethyl-4-oxospiro[1,3-dioxolane-2,2'-bicyclo[2.2.1]heptane]-1'-yl]-N,N-di(propan-2-yl)methanesulfonamide](/img/structure/B71467.png)










